(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes fluorinated benzyl and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated benzyl and pyrrole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorobenzene, pyrrole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, particularly at the fluorinated benzyl and pyrrole sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups may enhance binding affinity and specificity, while the imidazolidine-2,4-dione core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
The presence of fluorine atoms in (5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione imparts unique properties such as increased metabolic stability and enhanced binding interactions, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C23H19F2N3O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H19F2N3O2/c1-14-11-17(15(2)28(14)21-10-6-5-9-19(21)25)12-20-22(29)27(23(30)26-20)13-16-7-3-4-8-18(16)24/h3-12H,13H2,1-2H3,(H,26,30)/b20-12+ |
InChI Key |
DFDIRCWKMXDWGR-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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